3-Aminobenzylamine

Overview

Description

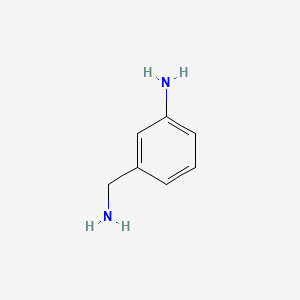

3-Aminobenzylamine (C₇H₁₀N₂; CAS 4403-70-7) is a meta-substituted aromatic amine characterized by a benzyl group with an amine substituent at the third position. It is a white solid with a melting point of 41–45°C and is soluble in polar solvents like water and dimethylformamide (DMF) . Its primary amine group enables diverse reactivity, making it valuable in polymer synthesis, biosensor fabrication, and pharmaceutical intermediates .

Preparation Methods

Catalytic Hydrogenation of Nitrobenzaldehyde Derivatives

The most widely reported method involves the catalytic hydrogenation of nitrobenzaldehyde derivatives. This approach leverages the reduction of the nitro group ($$-\text{NO}2$$) to an amine ($$-\text{NH}2$$) under controlled conditions.

Reaction Mechanism and Conditions

The process typically employs nitrobenzaldehyde (e.g., $$ m $$- or $$ p $$-nitrobenzaldehyde) as the starting material, which undergoes catalytic reduction in the presence of ammonia and a metal catalyst (e.g., Raney nickel or palladium on carbon). Key parameters include:

- Catalyst : Raney nickel (4.6–9.2 g) or palladium on carbon (POC).

- Reaction Temperature : 30–150°C, optimized at 60–120°C.

- Pressure : 10–150 kg/cm² (1–15 bar), with higher pressures enhancing reaction kinetics.

- Solvent : Methanol or ethanol, often added incrementally to control exotherms.

Example 1 : Reduction of $$ p $$-nitrobenzaldehyde (15 g) with 4.6 g Raney nickel, 48 g ammonia, and methanol (500 mL) at 90°C yielded $$ p $$-aminobenzylamine (22 g, 90% purity, 90% yield).

Example 2 : Using $$ m $$-nitrobenzaldehyde under similar conditions produced $$ m $$-aminobenzylamine (46.7 g, 95.5% yield).

Optimization Strategies

- Divided Addition : Incremental addition of reactants minimizes exothermicity and improves yield.

- Ammonia Ratio : 7–15 mol ammonia per mol nitrobenzaldehyde ensures complete reduction.

Catalytic Reduction of Nitrobenzylamine Derivatives

An alternative route involves reducing nitrobenzylamine intermediates. This method is less common but offers flexibility for substituted derivatives.

Key Parameters

- Catalyst : Palladium on carbon (POC) or nickel-based catalysts.

- Reduction Agent : Hydrogen gas ($$ \text{H}2 $$) or sodium borohydride ($$ \text{NaBH}4 $$).

- Solvent : Methanol, ethanol, or water.

Case Study : Reduction of 3-nitrobenzylamine using POC and $$ \text{H}_2 $$ under mild conditions (room temperature, 1 atm) yields 3-aminobenzylamine with >90% purity.

Advanced Catalytic Systems for Nitroarene Reduction

Recent advancements focus on efficient catalysts for nitroarene hydrogenation, applicable to 3-nitrobenzylamine precursors.

Co@CN-800 Catalyst

A cobalt-embedded nitrogen-doped carbon (Co@CN-800) demonstrates superior activity for nitrobenzene reduction:

- Conditions : 70°C, 2 h, $$ \text{NaBH}_4 $$ as the reducing agent.

- Yield : 100% conversion to aniline analogs, suggesting adaptability for nitrobenzylamine derivatives.

Advantages :

| Parameter | Co@CN-800 | Traditional Catalysts |

|---|---|---|

| Temperature | 70°C | 90–120°C |

| Reaction Time | 2 h | 4–6 h |

| Reusability | 5 cycles | Limited |

Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Nitrobenzaldehyde + H₂ | Raney Ni | 60–120 | 85–95 | High |

| Nitrobenzylamine + H₂ | Pd/C | 25–50 | 90–98 | Moderate |

| Co@CN-800 + NaBH₄ | Co@CN-800 | 70 | 100 | Excellent |

Purification and Characterization

Post-reaction purification typically involves:

Chemical Reactions Analysis

Acetylation Reactions

3-Aminobenzylamine reacts with acetic acid in ethyl acetate to form N-(3-aminobenzyl)acetamide , a reaction optimized for catalyst loading and temperature:

Acetylation Optimization Data

| Condition | Optimal Value | Conversion | Source |

|---|---|---|---|

| Acetic acid (catalyst) | 10 mol% | 100% | |

| Temperature | 80°C | 100% | |

| Reaction time | 20 hours | 100% | |

| Solvent concentration | 2 M (ethyl acetate) | 100% |

Mechanism :

-

The primary amine undergoes nucleophilic attack on the acetyl group from acetic acid, facilitated by mild heating .

-

Reaction progress is monitored via <sup>1</sup>H NMR, with characteristic shifts from 3.85 ppm (amine) to 4.39 ppm (acetamide) .

Specific Reactivity with Adrenaline

PABA films exhibit selective binding to adrenaline, enabling ultrasensitive detection:

| Parameter | Value | Technique | Source |

|---|---|---|---|

| Detection limit | 100 pM | EC-SPR | |

| Linear response range | 100 pM – 1 µM | EC-SPR | |

| Selectivity vs. ascorbic acid | >100:1 | SPR/UV-vis |

Mechanism :

-

The benzylamine moiety in PABA forms covalent adducts with adrenaline’s catechol group, confirmed by XPS and UV-vis spectroscopy .

-

Electrochemical-surface plasmon resonance (EC-SPR) enables real-time monitoring of binding events .

Condensation and Heterocycle Formation

While not directly documented for this compound, analogous reactions with 2-aminobenzylamine suggest potential pathways:

Scientific Research Applications

Biosensing Applications

3-Aminobenzylamine is prominently utilized in the development of biosensors due to its electrochemical properties.

Electrochemical Biosensors:

- Poly(this compound) (PABA) as a Sensor Material: PABA has been used to fabricate electrochemical sensors for detecting biomolecules like dopamine and glucose. For instance, a study demonstrated that a PABA-based biosensor exhibited a low detection limit of 0.0628 µM for dopamine, with high selectivity against common interferences such as ascorbic acid and glucose .

- Glucose Detection: A composite film of PABA and functionalized multi-walled carbon nanotubes was developed for glucose sensing. This biosensor showed a sensitivity of 0.40 µA·mm²·mM⁻¹ with a limit of detection of 0.067 mM, indicating its potential for diabetes management .

Table 1: Performance Metrics of PABA-Based Biosensors

| Application | Sensitivity (µA·mm²·mM⁻¹) | Limit of Detection (mM) | Selectivity Features |

|---|---|---|---|

| Dopamine Sensor | Not specified | 0.0628 | High selectivity against interferences |

| Glucose Sensor | 0.40 | 0.067 | Enhanced electrochemical activity due to CNTs |

Polymer Science

This compound serves as a precursor for various conducting polymers, which are integral in electronic and photonic applications.

Conducting Polymers:

- Synthesis of PABA: The polymerization of this compound leads to the formation of PABA, which is utilized in creating conductive films for electronic devices . The electroactivity of PABA allows it to be used in applications such as organic light-emitting diodes and sensors.

Case Study:

A research study highlighted the electropolymerization process of this compound on gold electrodes, demonstrating its application in enhancing the electrochemical response in biosensing technologies .

Nanotechnology Applications

The integration of this compound in nanotechnology has opened avenues for innovative biomedical applications.

Nanoparticle Synthesis:

- Polyphenol-Containing Nanoparticles: Research indicates that nanoparticles synthesized using polyphenols and this compound exhibit antioxidant properties and potential applications in drug delivery and cancer therapy . These nanoparticles leverage the unique interactions between phenolic compounds and metal ions to create multifunctional systems.

Table 2: Properties of Nanoparticles Synthesized with this compound

| Property | Description | Application Areas |

|---|---|---|

| Antioxidant Activity | High due to phenolic interactions | Therapeutic delivery, bioimaging |

| Drug Delivery Efficiency | Enhanced stability and bioavailability | Cancer therapy |

| Surface Modification | Improved interaction with biological targets | Biomedical applications |

Mechanism of Action

The mechanism of action of 3-aminobenzylamine involves its interaction with various molecular targets. For example, in the case of dopamine biosensors, this compound is polymerized to form poly(this compound), which interacts with dopamine molecules. The amino groups in the polymer bind to dopamine, leading to changes in the electrochemical properties of the sensor, which can be measured to detect dopamine levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Aminobenzylamine and 4-Aminobenzylamine

- 3-Aminobenzylamine vs. 4-Aminobenzylamine: Reactivity: The meta-position in this compound reduces steric hindrance compared to the para-position, facilitating polymerization and surface grafting . Electrochemical Performance: PABA (from this compound) shows superior stability and conductivity in neutral pH compared to poly(4-aminobenzylamine), which may degrade faster under similar conditions . Synthetic Utility: 4-Aminobenzylamine derivatives are less effective in forming Boc-protected guanidines due to lower nucleophilicity .

Halogenated Derivatives: 3-Chlorobenzylamine

- Structural Difference : Chlorine substituent at the meta-position instead of an amine.

- Applications : Primarily used in organic synthesis (e.g., thrombin inhibitors) but lacks electrochemical utility due to the absence of a reactive amine group .

- Toxicity: 3-Chlorobenzylamine exhibits lower acute toxicity (LD₅₀: 250 mg/kg, oral rat) compared to this compound (LD₅₀: 120 mg/kg) but poses higher environmental risks due to halogen persistence .

Polymer Comparisons: Polyaniline (PANI) vs. PABA

| Property | PANI | PABA |

|---|---|---|

| Electroactivity (pH 7) | Low (requires acidic conditions) | High (stable in neutral media) |

| Biosensor Sensitivity | Moderate (0.05 µA/µM for DA) | High (0.12 µA/µM for DA) |

| Biocompatibility | Limited due to acidity | Enhanced (suitable for in vivo) |

| Synthesis | Requires strong acids (e.g., HCl) | Polymerizes in mild aqueous APS |

Functionalized Analogs: 3-Aminobenzoic Acid

Biological Activity

3-Aminobenzylamine (ABA) is an organic compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by recent research findings.

Chemical Structure and Properties

This compound is an aromatic amine with the chemical formula CHN. Its structure features an amino group attached to a benzyl moiety, which contributes to its reactivity and biological interactions. The compound can undergo various chemical modifications, enhancing its activity against different biological targets.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that ABA can reduce reactive oxygen species (ROS) levels in cellular models, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

2. Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that ABA can inhibit the proliferation of several cancer cell lines, including bladder cancer cells (T24). The compound was found to induce apoptosis through the activation of caspases and the generation of ROS, leading to mitochondrial dysfunction .

Table 1: Anticancer Activity of this compound

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| T24 (Bladder) | 4.58 ± 0.24 | Apoptosis via caspase activation |

| MCF-7 (Breast) | TBD | TBD |

| A549 (Lung) | TBD | TBD |

3. Neuroprotective Effects

The compound also exhibits neuroprotective effects, particularly in models of neurodegeneration. ABA has been shown to protect neuronal cells from apoptosis induced by neurotoxic agents. This protective effect is attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Modulation of Signaling Pathways : ABA influences various signaling pathways including those related to apoptosis and cell survival.

- Antioxidant Activity : By scavenging free radicals, ABA reduces oxidative damage in cells.

- Receptor Interaction : Some studies suggest that ABA derivatives may interact with specific receptors, enhancing their biological activity .

Case Studies

Case Study 1: Anticancer Research

In a recent study, a series of ABA derivatives were synthesized and tested for their anticancer properties. The lead compound demonstrated significant cytotoxicity against T24 cells with an IC value of 4.58 µM. Further investigations revealed that these compounds could trigger apoptosis through ROS-mediated pathways.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of ABA in a model of oxidative stress-induced neurotoxicity. Results indicated that treatment with ABA significantly reduced cell death and improved cell viability, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 3-aminobenzylamine (ABA) that influence experimental design?

ABA (C₇H₁₀N₂) is a solid with a melting point of 41–45°C and a solubility profile dependent on pH and solvent polarity. Its primary amine groups (-NH₂) enable nucleophilic reactivity, while the aromatic ring allows π-π interactions. Key considerations include:

- Moisture sensitivity : ABA degrades in humid conditions, requiring anhydrous storage .

- Thermal stability : Avoid heating above 45°C during synthesis to prevent decomposition .

- Safety : Classified as Acute Toxicity Category 4 (oral) and Skin Corrosion Category 1B. Use fume hoods and personal protective equipment (PPE) .

Q. How can researchers ensure ABA purity and stability during storage?

- Storage : Keep in sealed, light-resistant containers under inert gas (e.g., argon) at 0–6°C to prevent oxidation .

- Purity verification : Use HPLC with UV detection (λ = 254 nm) or NMR (¹H/¹³C) to confirm >99% purity. Compare spectra with reference data from NIST or peer-reviewed studies .

- Stability tests : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation products .

Q. What are the standard protocols for synthesizing ABA-based polymers like poly(this compound) (PABA)?

- Oxidative polymerization : Dissolve ABA in deionized water (10 mM), add ammonium persulfate (APS, 10 mM), and stir for 1 hour. Adjust pH to 10 with KOH to precipitate PABA .

- Purification : Centrifuge at 10,000 rpm for 15 minutes, wash with 0.5 M HCl, and lyophilize .

- Characterization : Use FTIR (amine N-H stretch at ~3300 cm⁻¹) and cyclic voltammetry to confirm electroactivity .

Q. How should ABA solutions be prepared for reproducible experimental outcomes?

- Solvent selection : Use Milli-Q water for aqueous reactions or ethanol for organic-phase syntheses. Pre-degas solvents to avoid oxygen interference .

- Concentration control : Prepare fresh solutions to prevent hydrolysis. For nucleophilic additions, maintain ABA concentration ≤50 mM to avoid side reactions .

Advanced Research Questions

Q. How does supplier variability in ABA quality impact reaction reproducibility?

- Case study : Sigma-Aldrich® ABA yielded 82% amino-PDC in heterocycle synthesis, while TCI America© batches produced complex mixtures due to trace impurities. Mitigate by:

- Validating supplier Certificates of Analysis (COA) for HPLC purity ≥98% .

- Pre-treating ABA with activated charcoal to adsorb contaminants .

Q. What strategies optimize ABA’s integration into electrochemical copolymers for biofuel cells?

- Electropolymerization : Co-polymerize ABA with aniline (ANI) via cyclic voltammetry (0.1 M H₂SO₄, −0.2 to +1.0 V vs. Ag/AgCl). ABA’s pendant amino groups enhance proton conductivity in neutral electrolytes .

- Post-functionalization : Graft Au nanoparticles onto PABA films using HAuCl₄ reduction to improve oxygen reduction reaction (ORR) efficiency .

Q. How can ABA-functionalized nanopores be tailored for dopamine sensing?

- Surface modification : Immerse ion-tracked PET membranes in ABA solution (pH 3.0) for 24 hours. ABA’s amine groups bind to Au-coated nanopores via thiol linkages .

- Performance metrics : Achieve dopamine detection limits of 1 nM by monitoring ionic current rectification in PBS buffer .

Q. What methodologies address contradictions in ABA’s nucleophilic reactivity across studies?

- Reaction optimization : For pyrimidine sulfone additions, reduce temperature from reflux to 150°C to minimize DMF-mediated formylation .

- Kinetic analysis : Use stopped-flow spectroscopy to measure ABA’s nucleophilic rate constants (k₂) under varying pH and solvent conditions .

Q. How to design experiments validating ABA’s role in heterocyclic compound synthesis?

- Control experiments : Compare ABA with structural analogs (e.g., 4-aminobenzylamine) to isolate its electronic effects on reaction pathways .

- Mechanistic probes : Employ isotopic labeling (¹⁵N-ABA) and MS/MS fragmentation to track amine participation in cyclization steps .

Q. Methodological Best Practices

Properties

IUPAC Name |

3-(aminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBWYUOUYNQZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405032 | |

| Record name | 3-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-70-7 | |

| Record name | 3-Aminobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenemethanamine, 3-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.